

Crystal structure analysis of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol

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Compound of Interest

Compound Name: 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol

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A comprehensive in-depth technical guide on the crystal structure analysis of **5-Methyl-2-(pyridin-3-yl)thiazol-4-ol**. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

5-Methyl-2-(pyridin-3-yl)thiazol-4-ol is a heterocyclic compound featuring a pyridine ring linked to a substituted thiazole core. Such scaffolds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents.^[1] X-ray crystallography is a pivotal technique for elucidating the three-dimensional structure of these molecules, offering critical insights into their conformation, intermolecular interactions, and potential binding modes with biological targets.^[1] This guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of **5-Methyl-2-(pyridin-3-yl)thiazol-4-ol**, including detailed experimental protocols and data presentation based on closely related structures.

Synthesis and Crystallization

The initial step in crystal structure analysis is the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis

The synthesis of pyridine-thiazole derivatives can be achieved through various established synthetic routes. A general approach involves the condensation of a substituted pyridine thioamide with an appropriate α -haloketone. For the title compound, this could involve the reaction of nicotinamide with a suitable thiazole precursor. The crude product is typically purified by recrystallization or column chromatography.[\[1\]](#)[\[2\]](#)

Crystallization

Growing single crystals of sufficient size and quality is crucial for a successful X-ray diffraction experiment. Common techniques include:

- Slow Evaporation: A nearly saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture like dichloromethane/hexane).[\[1\]](#) The solution is filtered to remove any particulate matter and allowed to stand undisturbed, enabling the solvent to evaporate slowly, leading to the formation of crystals.
- Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
- Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and crystals to form.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.

Data Collection

A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer and exposed to a monochromatic X-ray beam.[\[1\]](#) To minimize thermal vibrations, data is often collected at low temperatures (e.g., 100 K).[\[1\]](#) A series of diffraction images are collected at various crystal orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters, space group, and reflection intensities.^[1] The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is subsequently refined using least-squares methods to optimize the fit between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions.^[3]

Data Presentation

While specific crystallographic data for **5-Methyl-2-(pyridin-3-yl)thiazol-4-ol** is not publicly available, the following tables present representative data for closely related pyridine-thiazole structures to provide a comparative reference.

Table 1: Representative Crystal Data and Structure Refinement Parameters

Parameter	Example 1: <chem>C23H15F3N2O2S</chem> [4]	Example 2: <chem>C6H5N3S3</chem> [3]
Crystal Data		
Formula	<chem>C23H15F3N2O2S</chem>	<chem>C6H5N3S3</chem>
M _r	440.44	215.31
Crystal system	Orthorhombic	Monoclinic
Space group	Pbca	P2 ₁ /c
a (Å)	19.4157 (5)	8.6596 (4)
b (Å)	7.6564 (2)	12.0159 (5)
c (Å)	27.4040 (7)	8.7865 (4)
α (°)	90	90
β (°)	90	105.891 (2)
γ (°)	90	90
V (Å ³)	4073.73 (18)	878.52 (7)
Z	8	4
Data Collection		
Diffractometer	Bruker X8 Proteum	Bruker APEX-II CCD
Radiation	Cu Kα ($\lambda = 1.54178 \text{ \AA}$)	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)
T (K)	273	296
Reflections collected	35383	6401
Independent reflections	3352	1547
Refinement		
R[F ² > 2σ(F ²)]	0.055	0.035
wR(F ²)	0.162	0.096
S	1.05	1.05

Table 2: Selected Bond Lengths and Angles for a Related Thiazole Structure ($C_6H_5N_3S_3$)[3]

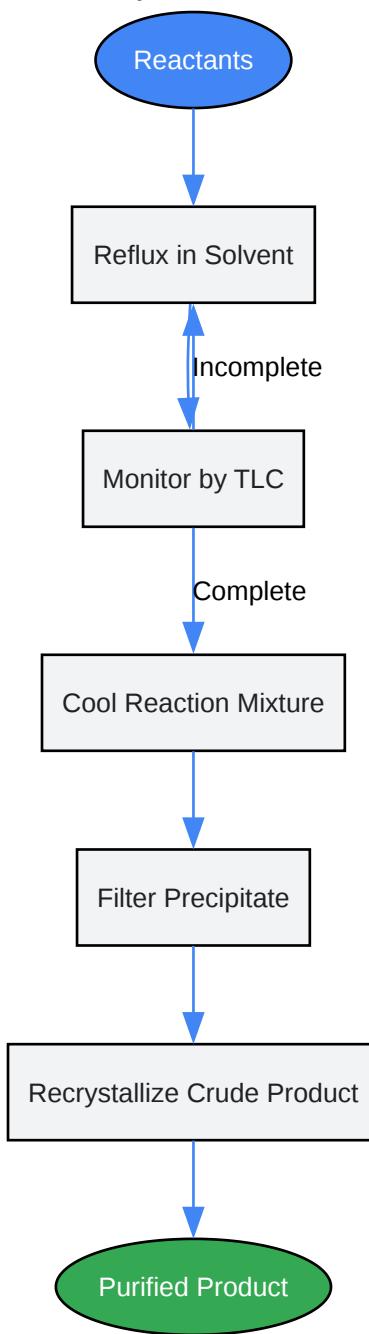
Bond	Length (Å)	Angle	(°)
S1—C1	1.724 (2)	C1—S2—C3	103.82 (8)
S2—C1	1.750 (2)	N1—C1—S1	114.99 (14)
S3—C3	1.718 (2)	N2—C2—S1	111.08 (15)
N1—N2	1.373 (2)	C4—N3—C3	110.83 (17)
N1—C1	1.311 (2)	C5—C4—N3	114.0 (2)
N2—C2	1.370 (2)	S3—C3—N3	113.84 (15)
N3—C3	1.317 (2)		
N3—C4	1.371 (3)		

Experimental Protocols & Visualizations

General Synthesis Protocol

A generalized procedure for the synthesis of related thiazole derivatives involves refluxing a mixture of the appropriate starting materials in a suitable solvent, often with a catalyst.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration after cooling and purified by recrystallization.[2]

General Synthesis Workflow

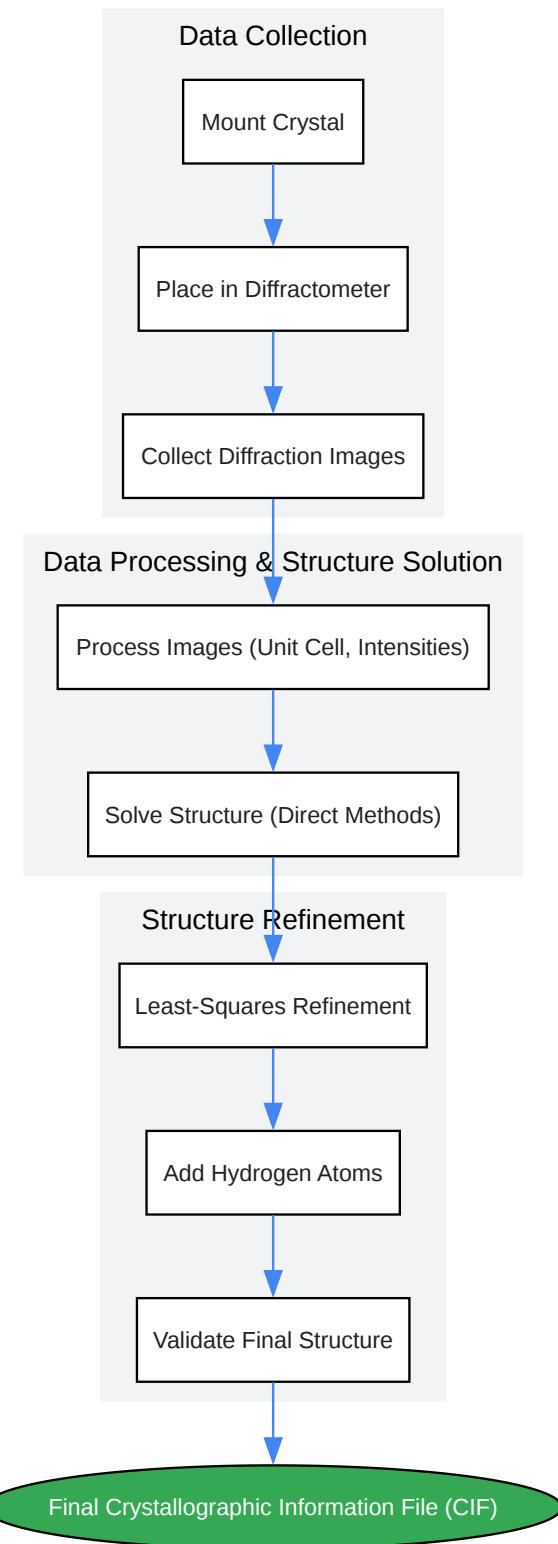
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Caption: General workflow for the synthesis and purification of pyridine-thiazole derivatives.

Single-Crystal X-ray Diffraction Protocol

The process of determining a crystal structure using X-ray diffraction follows a well-defined workflow, from crystal mounting to structure validation.

X-ray Crystallography Workflow



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Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Structural Commentary

The analysis of related pyridine-thiazole structures reveals several key features. The thiazole and pyridine rings are typically planar, but the dihedral angle between them can vary depending on the substituents.^[4] Intermolecular interactions, such as hydrogen bonds and π - π stacking, often play a crucial role in the crystal packing.^[3] In the case of **5-Methyl-2-(pyridin-3-yl)thiazol-4-ol**, the hydroxyl group is expected to be a key participant in hydrogen bonding networks within the crystal lattice.

Conclusion

This technical guide has outlined the essential steps and considerations for the crystal structure analysis of **5-Methyl-2-(pyridin-3-yl)thiazol-4-ol**. While a definitive crystal structure for this specific compound is not yet in the public domain, the methodologies and representative data from closely related analogs provide a robust framework for researchers. The detailed protocols for synthesis, crystallization, and X-ray diffraction, along with the structured data presentation, serve as a valuable resource for scientists engaged in the structural elucidation of novel heterocyclic compounds for drug discovery and development.

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